N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide
Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide, also known as ENBA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. ENBA belongs to the class of benzofuran derivatives and has been studied for its ability to modulate various biological processes.
Mechanism of Action
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also activates the protein kinase C (PKC) pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of inflammatory mediators. This compound has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. This compound has also been shown to have a range of biological effects, making it a versatile research tool.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, this compound has not been extensively studied in animal models, and its safety and efficacy in vivo are not well established.
Future Directions
There are several future directions for research on N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide. One area of research is to further elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Another area of research is to study its efficacy in animal models of disease, particularly in cancer and inflammatory diseases. Additionally, further research is needed to understand the safety and toxicity of this compound in vivo, as well as its potential for drug development.
Scientific Research Applications
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7/c1-2-32-18-11-7-16(8-12-18)24(29)25-23(20-5-3-4-6-21(20)34-25)26-22(28)15-33-19-13-9-17(10-14-19)27(30)31/h3-14H,2,15H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRUVSWEBYICQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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